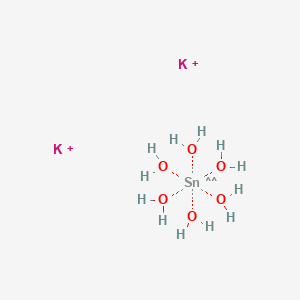

Dipotassiumhexahydroxystannate

Description

Such compounds typically consist of a central metal atom (e.g., Sn in this case) coordinated by hydroxyl groups and stabilized by potassium counterions. These materials are often utilized in industrial catalysis, electrochemistry, or as intermediates in synthetic chemistry.

Properties

Molecular Formula |

H12K2O6Sn+2 |

|---|---|

Molecular Weight |

305.00 g/mol |

InChI |

InChI=1S/2K.6H2O.Sn/h;;6*1H2;/q2*+1;;;;;;; |

InChI Key |

MZWBMKMMWRXMNK-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.[K+].[K+].[Sn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassiumhexahydroxystannate can be synthesized through the reaction of potassium hydroxide (KOH) with tin(IV) oxide (SnO₂). The reaction typically occurs in an aqueous medium and can be represented by the following equation:

SnO2+2KOH+2H2O→K2[Sn(OH)6]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dipotassiumhexahydroxystannate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different tin compounds.

Reduction: It can be reduced to lower oxidation states of tin.

Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and other metal salts. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting it with hydrochloric acid (HCl) can produce tin(IV) chloride (SnCl₄) and potassium chloride (KCl).

Scientific Research Applications

Dipotassiumhexahydroxystannate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.

Biology: It is employed in biological studies to investigate the effects of tin compounds on biological systems.

Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.

Industry: It is used in the manufacturing of ceramics, glass, and other materials due to its unique properties.

Mechanism of Action

The mechanism by which dipotassiumhexahydroxystannate exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, it can interact with proteins and enzymes, potentially altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare dipotassium hexafluorotitanate (CAS 16919-27-0), dipotassium hexafluoromanganate (CAS 16962-31-5), and dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2), which share structural or functional similarities with the hypothetical dipotassium hexahydroxystannate.

Key Comparative Insights:

Structural Differences :

- Dipotassium Hexafluorotitanate and Dipotassium Hexafluoromanganate feature octahedral fluoride coordination around Ti⁴⁺ and Mn⁴⁺, respectively. These fluorometallates are highly reactive in acidic environments .

- Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate is an aromatic sulfonate salt with two potassium counterions stabilizing the sulfonate groups. Its planar structure enables applications in dye synthesis .

Hazard Profiles :

- Hexafluorotitanate poses significant corrosion and acute toxicity risks (GHS05, GHS07) , whereas the disulphonate compound lacks severe hazards, making it safer for laboratory use.

Industrial Relevance :

- Fluorometallates (Ti/Mn) are critical in metallurgy and catalysis due to their strong Lewis acidity .

- The disulphonate derivative serves as a precursor in organic synthesis, leveraging its sulfonate groups for solubility and reactivity .

Thermal and Chemical Stability :

- Fluorometallates decompose at high temperatures, releasing toxic HF gas, whereas the disulphonate compound remains stable in aqueous media up to 100°C .

Research Findings and Data

Table 1: Solubility and Thermal Decomposition Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.